5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Methyl-d3 Incorporation
Step 2: Ester Hydrolysis
Spectroscopic Characterization and Quality Control
Critical analytical data for 5-methoxy-3-(methyl-d3)-indole-2-carboxylic acid:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 208.23 g/mol | HRMS (ESI+) |
| Deuterium Purity | ≥99% | ²H NMR |
| Melting Point | 214–216°C (dec.) | DSC |
| IR (ν, cm⁻¹) | 1695 (C=O), 3280 (N–H) | FT-IR |
¹H NMR (DMSO-d6, 500 MHz): δ 12.1 (s, 1H, COOH), 7.38 (d, J = 8.5 Hz, 1H), 6.94 (s, 1H), 6.85 (d, J = 8.5 Hz, 1H), 3.82 (s, 3H, OCH3). The absence of a singlet at δ 2.5 confirms complete deuteration of the methyl group.
Challenges and Optimization
-
Deuterium Loss : Prolonged heating above 80°C during hydrolysis risks H/D exchange. Mitigated by using low-temperature saponification (40–50°C).
-
Polymorphism : The carboxylic acid exists in two crystalline forms. Polymorph 2 (monoclinic) is preferred for pharmaceutical applications due to superior stability.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for methylation-d3 steps, reducing reagent waste. Environmental factors:
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-Hydroxy-3-(methyl-d3)-indole-2-carboxylic Acid.
Reduction: 5-Methoxy-3-(methyl-d3)-indole-2-methanol or 5-Methoxy-3-(methyl-d3)-indole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the deuterated methyl group.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below summarizes key structural analogues and their properties:
Key Observations:
- Deuteration Effects: The deuterated methyl group in this compound is expected to reduce metabolic oxidation rates compared to its non-deuterated analogue (5-Methoxy-3-methyl-1H-indole-2-carboxylic acid) .
- Methoxy Substitutions : Compounds with dual methoxy groups (e.g., 5,6-Dimethoxy derivatives) exhibit higher melting points due to increased crystallinity and intermolecular interactions .
Metabolic and Pharmacokinetic Considerations
- Deuteration Impact : The -CD₃ group in this compound is expected to confer a kinetic isotope effect, slowing CYP450-mediated demethylation and extending plasma half-life .
- Comparative Solubility : Carboxylic acid derivatives (e.g., 5:6-Dimethoxyindole-2-carboxylic acid) exhibit lower lipophilicity than esterified analogues, influencing bioavailability and tissue distribution .
Biological Activity
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic acid, a derivative of indole, has garnered attention for its potential biological activities, particularly in neuroprotection and as a pharmacological agent. This article reviews the compound's biological activity based on recent research findings, focusing on its neuroprotective properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and a deuterated methyl group at the 3-position of the indole ring. This unique structure allows for specific metabolic studies and potential applications in drug development.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 5-methoxy-indole carboxylic acid derivatives, including this compound. These compounds have demonstrated significant activity against oxidative stress-induced neurotoxicity in various cellular models.
- Oxidative Stress Protection : In vitro experiments using SH-SY5Y neuroblastoma cells revealed that derivatives exhibited strong protection against hydrogen peroxide (H₂O₂)-induced oxidative stress. The hydroxylated derivatives showed the most potent neuroprotection by inhibiting lipid peroxidation and superoxide radical generation .
- MAO-B Inhibition : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson’s disease. This inhibition contributes to increased levels of neuroprotective neurotransmitters like dopamine .
The mechanisms underlying the biological activities of this compound include:
- Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative damage. This is crucial in protecting neuronal cells from degeneration .
- Metal Chelation : The ability to chelate metal ions may also play a role in its neuroprotective effects. By binding to iron and other metals, it can prevent metal-induced oxidative stress .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Neuroprotection in Cell Models : A study demonstrated that this compound significantly restored cell viability in SH-SY5Y cells exposed to toxic agents, achieving up to 80% viability under oxidative stress conditions .
- Animal Studies : In rodent models of neurodegeneration, compounds derived from indole carboxylic acids showed promise as therapeutic agents. They were effective in reducing behavioral deficits associated with dopaminergic neuron loss .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other indole derivatives:
| Compound | MAO-B Inhibition | Neuroprotection (SH-SY5Y) | Oxidative Stress Reduction |
|---|---|---|---|
| This compound | Moderate | High | High |
| Indole-3-propionic Acid | High | Moderate | Moderate |
| Hydroxylated Indole Derivatives | High | Very High | Very High |
Q & A
Q. What are the critical considerations for synthesizing 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid with high isotopic purity?
- Methodological Answer : Synthesis requires deuterated reagents (e.g., CD3I or (CD3)2SO4) to ensure methyl-d3 incorporation. Key steps include:
- Using anhydrous conditions to prevent proton-deuterium exchange .
- Optimizing reaction temperature (e.g., 50–80°C) to balance reaction rate and isotopic integrity .
- Purification via preparative HPLC (≥95% purity, as in ) or recrystallization to remove non-deuterated byproducts .
- Validation via mass spectrometry (MS) and ¹H/²H NMR to confirm deuterium incorporation .
Q. How should researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Absence of proton signals at the methyl-d3 position (~δ 2.5–3.0 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (≥95%) .
- LC-MS : Monitor isotopic distribution (m/z +3 for methyl-d3) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Store at 2–8°C in amber vials to prevent photodegradation .
- Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group .
- Avoid prolonged exposure to solvents like DMSO, which may accelerate deuterium loss .
Advanced Research Questions
Q. How does deuterium substitution at the methyl group influence metabolic stability in biological assays?
- Methodological Answer :
- Isotope Effect : The C-D bond’s higher bond dissociation energy (~1–2 kcal/mol) slows enzymatic oxidation compared to C-H, extending half-life in metabolic studies .
- Experimental Design :
- Compare pharmacokinetics (PK) of deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes) .
- Use LC-MS/MS to quantify deuterium retention in metabolites .
Q. What analytical challenges arise in quantifying deuterium incorporation, and how can they be resolved?
- Methodological Answer :
- Challenges :
- Overlap of isotopic peaks in MS (e.g., natural abundance ¹³C vs. deuterium) .
- Incomplete deuterium exchange during synthesis .
- Solutions :
- High-resolution MS (HRMS) to distinguish m/z differences (e.g., Q-TOF instruments) .
- Isotopic enrichment calculations using ²H NMR integration .
Q. How can researchers resolve data contradictions arising from incomplete deuterium incorporation during synthesis?
- Methodological Answer :
- Troubleshooting Steps :
Reaction Optimization : Increase excess deuterated reagents (e.g., 2–3 eq CD3I) and extend reaction time .
Purification : Use reverse-phase chromatography to separate deuterated/non-deuterated species .
Validation : Repeat MS and NMR after each purification step to track isotopic purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
